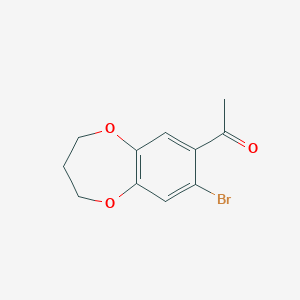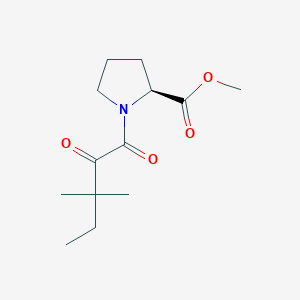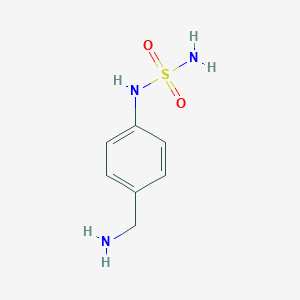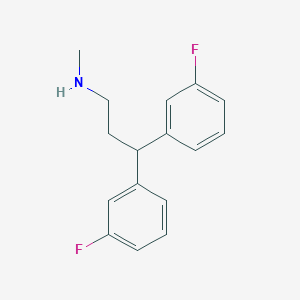
Delucemine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delucemine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as indole derivatives, and it has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of delucemine is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis. This inhibition may occur through the disruption of the DNA replication process or through the inhibition of enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and other microorganisms. Additionally, it has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of delucemine for lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. Additionally, this compound has been found to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful to researchers. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on delucemine. One area of interest is its potential use in combination with other compounds for the treatment of cancer. Another area of interest is its potential use in the development of new antimicrobial agents. Additionally, this compound may be studied for its potential use in the treatment of other diseases, such as inflammatory conditions and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been explored in this paper. Further research on this compound may lead to the development of new treatments for cancer, microbial infections, and other diseases.
Synthesis Methods
The synthesis of delucemine involves the use of several chemical reactions. First, indole-3-acetaldehyde is reacted with malonic acid to form a diethyl ester. This ester is then reacted with hydrazine to form a hydrazone, which is then reacted with methyl iodide to form this compound.
Scientific Research Applications
Delucemine has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. It has also been found to have antitumor properties, and it has been studied for its potential use in the treatment of cancer.
properties
CAS RN |
186495-49-8 |
|---|---|
Molecular Formula |
C16H17F2N |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |
InChI Key |
MUGNLPWYHGOJEG-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Canonical SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Other CAS RN |
186495-49-8 |
synonyms |
NPS 1506 NPS-1506 NPS1506 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


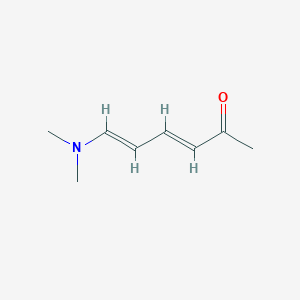
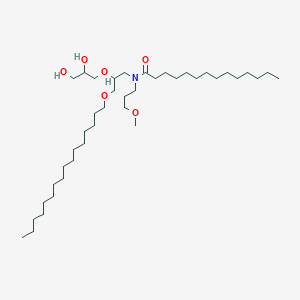
![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
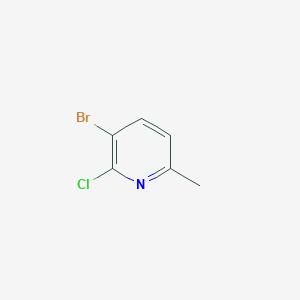
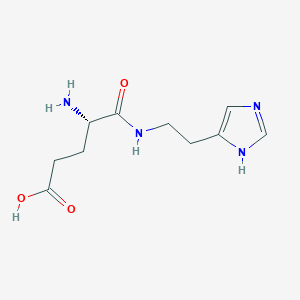
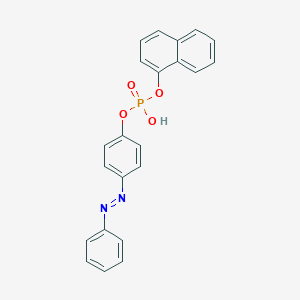
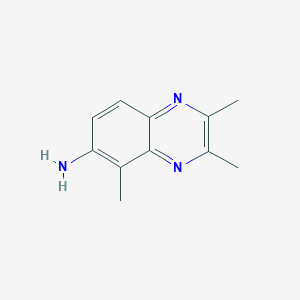
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
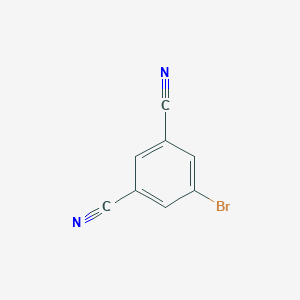
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
